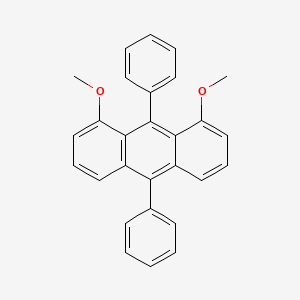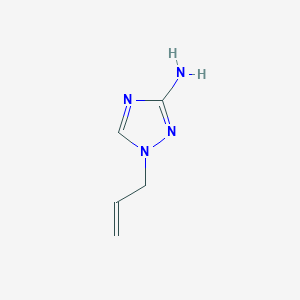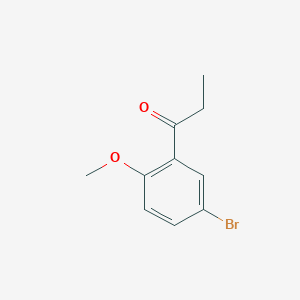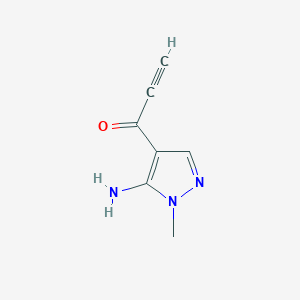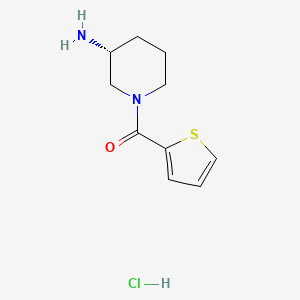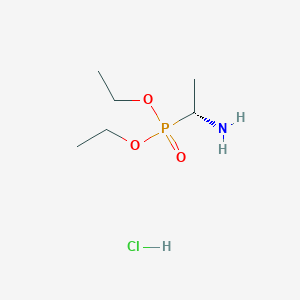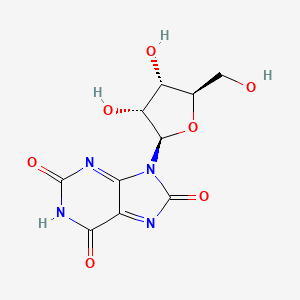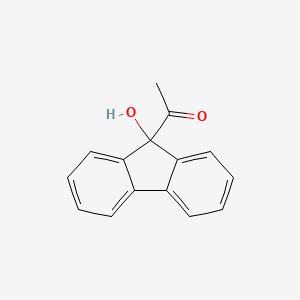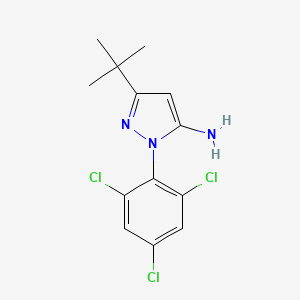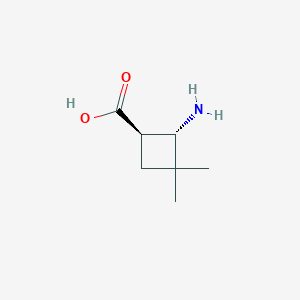
Cyclopropaneethanol, 2,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropaneethanol, 2,2-diphenyl- is an organic compound characterized by a cyclopropane ring attached to an ethanol group, with two phenyl groups attached to the second carbon of the ethanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropaneethanol, 2,2-diphenyl- typically involves the cyclopropanation of an appropriate precursor, followed by functional group transformations. One common method involves the reaction of diphenylacetaldehyde with diazomethane to form the cyclopropane ring, followed by reduction to yield the ethanol derivative . The reaction conditions often require the use of a catalyst, such as rhodium or copper complexes, to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of cyclopropaneethanol, 2,2-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropaneethanol, 2,2-diphenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Cyclopropaneethanol, 2,2-diphenyl- can be converted to cyclopropaneethanal, 2,2-diphenyl- or cyclopropaneethanoic acid, 2,2-diphenyl-.
Reduction: The reduction process yields cyclopropaneethanol, 2,2-diphenyl-.
Substitution: Substituted derivatives of cyclopropaneethanol, 2,2-diphenyl- with various functional groups on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Cyclopropaneethanol, 2,2-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopropaneethanol, 2,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropaneethanol: Lacks the diphenyl groups, resulting in different chemical and physical properties.
Diphenylethanol: Lacks the cyclopropane ring, affecting its reactivity and applications.
Cyclopropaneethanol, 2,2-dimethyl-: Substitutes the phenyl groups with methyl groups, leading to different steric and electronic effects.
Uniqueness
The combination of these structural features makes it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
38674-45-2 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
2-(2,2-diphenylcyclopropyl)ethanol |
InChI |
InChI=1S/C17H18O/c18-12-11-16-13-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 |
InChI-Schlüssel |
YUYSIBOARIIHOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


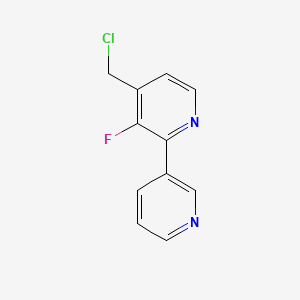

![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
